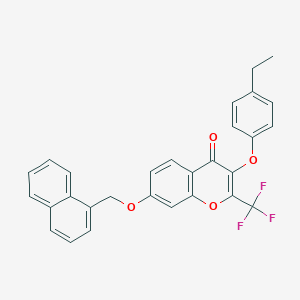
3-(4-ethylphenoxy)-7-(1-naphthylmethoxy)-2-(trifluoromethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethylphenoxy)-7-(1-naphthylmethoxy)-2-(trifluoromethyl)-4H-chromen-4-one, also known as EPN, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
Mécanisme D'action
The mechanism of action of 3-(4-ethylphenoxy)-7-(1-naphthylmethoxy)-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. It has also been found to bind to specific sites on proteins and modulate their activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-ethylphenoxy)-7-(1-naphthylmethoxy)-2-(trifluoromethyl)-4H-chromen-4-one has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. It also has limited bioavailability, which can affect its efficacy in vivo.
Orientations Futures
For 3-(4-ethylphenoxy)-7-(1-naphthylmethoxy)-2-(trifluoromethyl)-4H-chromen-4-one include the development of this compound-based drugs and the use of this compound as a tool to study protein structure and function.
Méthodes De Synthèse
The synthesis of 3-(4-ethylphenoxy)-7-(1-naphthylmethoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves the reaction of 4-ethylphenol, 1-naphthylmethanol, and 4-trifluoromethylcoumarin in the presence of a catalyst. The reaction takes place under reflux conditions and produces this compound as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-(4-ethylphenoxy)-7-(1-naphthylmethoxy)-2-(trifluoromethyl)-4H-chromen-4-one has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit significant antitumor activity by inhibiting the growth of cancer cells. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. In biochemistry, this compound has been used as a tool to study the structure and function of proteins. It has been shown to bind to specific sites on proteins and modulate their activity. In molecular biology, this compound has been used as a fluorescent probe to study the localization and dynamics of proteins in live cells.
Propriétés
Formule moléculaire |
C29H21F3O4 |
|---|---|
Poids moléculaire |
490.5 g/mol |
Nom IUPAC |
3-(4-ethylphenoxy)-7-(naphthalen-1-ylmethoxy)-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C29H21F3O4/c1-2-18-10-12-21(13-11-18)35-27-26(33)24-15-14-22(16-25(24)36-28(27)29(30,31)32)34-17-20-8-5-7-19-6-3-4-9-23(19)20/h3-16H,2,17H2,1H3 |
Clé InChI |
PIYPMBHXKPZMOV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC=CC5=CC=CC=C54)C(F)(F)F |
SMILES canonique |
CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC=CC5=CC=CC=C54)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dibromophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284590.png)


![N-{2,3,7-tricyano-5-[2-(3,4-dimethoxyphenyl)ethyl]-5H-pyrrolo[2,3-b]pyrazin-6-yl}acetamide](/img/structure/B284598.png)
![2-(4-bromophenyl)-3-(3-pyridinyl)-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B284601.png)
![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B284604.png)
![N-cycloheptyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284610.png)
![N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea](/img/structure/B284614.png)
![N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B284617.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B284618.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide](/img/structure/B284620.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B284621.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B284622.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B284623.png)
